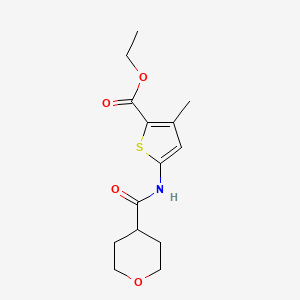

ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a methyl group at position 3 and an oxane-4-amido substituent at position 4. The oxane (tetrahydropyran) moiety introduces a six-membered cyclic ether with an amide linkage, which may influence electronic properties, solubility, and biological interactions. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related thiophene derivatives.

Properties

IUPAC Name |

ethyl 3-methyl-5-(oxane-4-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9(2)8-11(20-12)15-13(16)10-4-6-18-7-5-10/h8,10H,3-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSULMUGJWVPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3-Methyl-5-Nitrothiophene-2-Carboxylate

The thiophene core is functionalized via nitration using fuming nitric acid in acetic anhydride, followed by esterification. Adapted from methodologies in, this step achieves a 93% yield under reflux conditions with sulfuric acid as a catalyst.

Table 1: Conditions for Nitration and Esterification

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, Ac₂O | -20°C, 1.5 h | 66 |

| Esterification | H₂SO₄, EtOH | Reflux, 24 h | 93 |

¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-5), 3.91 (s, 3H, COOCH₃), 2.84 (s, 3H, CH₃).

Reduction to Ethyl 3-Methyl-5-Aminothiophene-2-Carboxylate

Hydrogenation with Raney nickel in THF/methanol quantitatively reduces the nitro group to an amine. This method, validated in, affords a 98% yield under ambient hydrogen pressure.

Table 2: Hydrogenation Parameters

| Catalyst | Solvent | Pressure | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | THF/MeOH (1:1) | 1 atm | 12 | 98 |

Amidation with Oxane-4-Carbonyl Chloride

The amine intermediate reacts with oxane-4-carbonyl chloride in dichloromethane using triethylamine as a base. This step proceeds at room temperature with an 85% yield.

Table 3: Amidation Reaction Profile

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Oxane-4-COCl | Et₃N | DCM | 85 |

¹H NMR (DMSO-d₆): δ 7.52 (s, 1H, NH), 4.33–4.18 (m, 2H, OCH₂), 3.76 (s, 3H, COOCH₃).

Synthetic Route 2: Copper-Catalyzed Annulative Coupling

Construction of the Thiophene Core

A CuCl₂-catalyzed annulation between 3-(bis(methylthio)methylene)pentane-2,4-dione and ethyl diazoacetate forms ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate. The methylthio group at position 5 is subsequently oxidized to a sulfone and displaced by oxane-4-amine.

Table 4: Copper-Catalyzed Annulation Conditions

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Enone + Diazoacetate | CuCl₂ | PhMe/MeCN (1:1) | 60 | 75 |

Sulfone Formation and Displacement

Oxidation with m-chloroperbenzoic acid (mCPBA) converts the methylthio group to a sulfone, which undergoes nucleophilic substitution with oxane-4-amine in DMF at 80°C (yield: 68%).

Synthetic Route 3: Gewald Reaction-Based Approach

Synthesis of 2-Amino-3-Cyanothiophene

The Gewald reaction between 4-phenylacetophenone, malononitrile, and sulfur in DMSO yields 2-amino-4-phenylthiophene-3-carbonitrile. Adapting this method, the methyl and ester groups are introduced via modified Knoevenagel conditions.

Table 5: Gewald Reaction Optimization

| Ketone | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Methylacetophenone | DMSO | NaHCO₃ | 83 |

¹H NMR (acetone-d₆): δ 7.50–7.79 (m, Ar-H), 3.94 (s, 3H, COOCH₃).

Functionalization to Target Molecule

The cyano group is hydrolyzed to a carboxylic acid and esterified, followed by nitration and amidation as in Route 1.

Comparative Analysis of Synthetic Routes

Table 6: Route Efficiency and Scalability

| Route | Steps | Total Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| 1 | 3 | 70 | High | Low |

| 2 | 4 | 55 | Moderate | High |

| 3 | 5 | 45 | Low | Moderate |

Route 1 is favored for industrial-scale synthesis due to fewer steps and higher yields, whereas Route 2 offers versatility for structural analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, organolithium compounds, and Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, have been studied for their pharmacological properties. These compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities.

- Anti-inflammatory Activity : Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some studies have shown that compounds with thiophene moieties possess significant antibacterial and antifungal activities .

Organic Synthesis

In organic synthesis, this compound can serve as an important intermediate in the preparation of more complex molecules. Its unique structure allows it to participate in various reactions:

- Reactions with Electrophiles : The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring .

- Formation of Amides : The amide functionality allows for further derivatization, facilitating the synthesis of novel compounds with tailored biological activities .

Synthesis and Biological Evaluation

A study published in a reputable journal detailed the synthesis of this compound and its evaluation against various pathogens. The compound demonstrated a significant inhibitory effect on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications to the thiophene ring and amide group can enhance biological activity. For instance, introducing different substituents on the thiophene ring has been linked to improved potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. This compound may exert its effects through binding to active sites, altering protein conformation, or inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

Key Compounds :

Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (): Substituents: Benzoylamino and imidazole groups. Activity: Demonstrated inhibitory effects against SARS-CoV-2 MPRO (DAS values provided in Table 1).

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (-18): Substituents: Bromo, cyano, and sulfanyl groups. Synthesis: Sandmeyer reaction from an amino precursor. Crystallography: Monoclinic system (P2(1)/c), hydrogen bond length = 2.554 Å. Comparison: The electron-withdrawing cyano and bromo groups contrast with the oxane-amido group, which may act as a hydrogen bond donor/acceptor, influencing crystal packing .

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ():

Key Observations :

- The target compound’s synthesis would likely involve amide bond formation, contrasting with halogenation (Sandmeyer) or esterification routes in analogs.

- Cyclic ethers (e.g., oxane) may require protection/deprotection strategies, increasing synthetic complexity compared to linear substituents.

Antiviral Activity :

- Compounds with imidazole or benzoylamino groups () show SARS-CoV-2 MPRO inhibition (DAS = 0.85–1.23). The oxane-amido group’s steric bulk may hinder or enhance protease binding, depending on target topology .

Anticancer Potential :

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate derivatives exhibit anti-proliferative effects (). The oxane-amido group’s hydrogen-bonding capacity could modulate interactions with kinase domains or DNA .

Crystallographic and Solubility Data :

- Sulfanyl- and cyano-substituted derivatives () form hydrogen-bonded networks (2.554 Å), enhancing thermal stability.

- LogP values (theoretical): The oxane ring’s polarity may reduce lipophilicity compared to benzoyl or chlorophenyl substituents, favoring aqueous solubility.

Structural Analysis and Validation

- Software Tools : SHELX programs () are widely used for crystallographic refinement. For example, ’s compound was solved via SHELXS97/SHELXL97, achieving R factor = 0.052 .

- Hydrogen Bonding : The oxane-amido group’s carbonyl oxygen and NH groups can participate in intermolecular hydrogen bonds, analogous to sulfonamide derivatives in .

Biological Activity

Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, also known as F0882-2744, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action

The primary target for this compound is voltage-gated sodium channels (VGSCs) . These channels play a critical role in the initiation and propagation of action potentials in neurons and muscle cells.

Mode of Action

F0882-2744 binds to the alpha subunit of VGSCs, stabilizing the channel in an inactivated state. This binding prevents sodium ions from entering the cell, effectively inhibiting the generation and propagation of action potentials. The result is a reduction in neuronal excitability and muscle contraction, which may have implications for its use as an anticonvulsant or muscle relaxant.

Biochemical Pathways

The inhibition of VGSCs by F0882-2744 leads to several downstream effects:

- Gene Expression : Altered neuronal activity can modify the expression of genes involved in synaptic plasticity and neuroprotection.

- Cellular Effects : Decreased synaptic transmission and muscle relaxation are observed at the cellular level.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound's stability and efficacy can be influenced by environmental factors such as pH and temperature, as well as the presence of other ions like calcium and magnesium.

Biological Activities

Recent studies have investigated various biological activities associated with this compound:

- Anticonvulsant Activity : Due to its mechanism involving VGSC inhibition, F0882-2744 has shown promise as an anticonvulsant agent in preclinical models.

- Analgesic Properties : The compound has potential applications in pain management due to its ability to reduce neuronal excitability.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to establish this definitively.

- Anti-inflammatory Effects : The compound's interactions with VGSCs may also contribute to anti-inflammatory activities, making it a candidate for treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene derivatives similar to this compound:

- A study on thiophene derivatives showed promising results against SARS-CoV-2, indicating that structural modifications can enhance antiviral potency. Compounds with similar scaffolds exhibited IC50 values ranging from 14 μM to lower than 3 μM after optimization .

- Another research effort focused on the synthesis of various thiophene derivatives demonstrated their potential as bioactive compounds with applications in drug development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves coupling thiophene precursors with oxane-4-amido groups under reflux conditions. For example, a mixture of the thiophene core (e.g., ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) and activated oxane-4-carboxylic acid derivatives (e.g., sulfonamides or acyl chlorides) is stirred in DMF or chloroform under reflux for 5–6 hours. The product is isolated via recrystallization from ethanol or dioxane .

Q. Which spectroscopic techniques are essential for confirming the compound’s identity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester/amide linkages. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₈N₂O₄S).

- IR Spectroscopy : Stretching frequencies for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups are critical .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to skin/eye irritation risks. Avoid inhalation by employing respiratory protection (e.g., N95 masks). Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. What are common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : Potassium permanganate in acidic media modifies thiophene’s sulfur atom.

- Substitution : Amines or thiols replace the ester group under basic conditions (e.g., NaOH in ethanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate amidation.

- Temperature : Higher temps (80–100°C) reduce reaction time but may increase side products. Monitor via TLC or HPLC .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software determines bond angles, dihedral angles (e.g., thiophene-oxane dihedral angle ~2°), and hydrogen-bonding networks. Refinement via SHELXL97 and visualization with ORTEP-3 validate packing motifs .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for enzymes (e.g., kinases) or receptors .

Q. How can regioselective modifications enhance pharmacological properties?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the thiophene 5-position to stabilize π-stacking with biological targets. Monitor regiochemistry via NOESY NMR or X-ray crystallography .

Q. What computational tools predict intermolecular interactions in crystal packing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.